molecular formula C18H25N5S B2749583 N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2379996-76-4

N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine

Número de catálogo B2749583
Número CAS: 2379996-76-4
Peso molecular: 343.49
Clave InChI: RDXNJQJJHAMUKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor that targets the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL).

Mecanismo De Acción

N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine targets BTK, a non-receptor tyrosine kinase that plays a critical role in BCR signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, including phospholipase Cγ2 (PLCγ2) and protein kinase B (AKT). This leads to the activation of several signaling pathways, including the NF-κB and PI3K/AKT pathways, which promote cell survival and proliferation. N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine binds to the active site of BTK, preventing its phosphorylation and downstream signaling, leading to decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects
N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has been shown to inhibit BTK phosphorylation and downstream signaling pathways in B cells, leading to decreased proliferation and survival of malignant B cells. In addition, N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has been shown to induce apoptosis in B cell lines and primary CLL cells. In vivo studies have demonstrated that N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine exhibits potent antitumor activity in mouse models of CLL, MCL, and DLBCL, with minimal toxicity to normal tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is its specificity for BTK, which reduces the risk of off-target effects. In addition, N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has shown potent antitumor activity in preclinical models of B cell malignancies, suggesting that it may be a promising therapeutic option for patients with these diseases. One limitation of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is its limited bioavailability and short half-life, which may require frequent dosing in clinical trials.

Direcciones Futuras

There are several future directions for the development of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine as a therapeutic agent. One direction is the evaluation of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine in combination with other targeted agents or chemotherapy drugs, which may enhance its antitumor activity. Another direction is the investigation of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine in other B cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy of this class of drugs for the treatment of B cell malignancies.

Métodos De Síntesis

The synthesis of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine involves several steps, including the reaction of 4-(4-aminopiperidin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxamide with 4-(4-bromomethylphenyl)thiophenol in the presence of a palladium catalyst. This is followed by a series of purification steps, including column chromatography and recrystallization, to obtain the final product with high purity.

Aplicaciones Científicas De Investigación

N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has been extensively studied in preclinical models of B cell malignancies. In vitro studies have shown that N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine inhibits BTK phosphorylation and downstream signaling pathways in B cells, leading to decreased proliferation and survival of malignant B cells. In vivo studies have demonstrated that N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine exhibits potent antitumor activity in mouse models of CLL, MCL, and DLBCL, with minimal toxicity to normal tissues. These findings suggest that N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine may be a promising therapeutic option for patients with B cell malignancies.

Propiedades

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5S/c1-2-16-17(19-7-1)21-13-22-18(16)20-12-14-3-8-23(9-4-14)15-5-10-24-11-6-15/h1-2,7,13-15H,3-6,8-12H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXNJQJJHAMUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2=NC=NC3=C2C=CC=N3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.